![molecular formula C18H27N3O4 B7354214 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide](/img/structure/B7354214.png)
4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CB1 receptor antagonist and is known for its potential therapeutic applications in various medical conditions.
Wirkmechanismus
The mechanism of action of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide involves its binding to the CB1 receptors in the brain. CB1 receptors are responsible for regulating appetite, mood, and pain sensation. By blocking these receptors, this compound can reduce food intake, improve mood, and alleviate pain. Additionally, this compound has been shown to increase the levels of certain hormones such as leptin, which can further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In addition to its effects on appetite and mood, this compound has been shown to improve glucose metabolism and insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Careful consideration should be given to the dosage and administration of this compound to ensure its safety.
Zukünftige Richtungen
There are several future directions for the scientific research of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide. One of the key areas of research is in the development of more potent and selective CB1 receptor antagonists. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various medical conditions. Finally, there is a need for more research on the long-term safety and efficacy of this compound.
Synthesemethoden
The synthesis of 4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide involves the reaction of 3,4-dihydroxycyclohexanecarboxylic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 4-aminobenzoyl chloride to give the final product. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that CB1 receptor antagonists can reduce food intake and body weight in obese individuals. This compound has also been studied for its potential use in the treatment of addiction, anxiety, and depression.
Eigenschaften
IUPAC Name |
4-[[(3S,4R)-3,4-dihydroxycyclohexyl]carbamoylamino]-N-(2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-11(2)10-19-17(24)12-3-5-13(6-4-12)20-18(25)21-14-7-8-15(22)16(23)9-14/h3-6,11,14-16,22-23H,7-10H2,1-2H3,(H,19,24)(H2,20,21,25)/t14?,15-,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPRHVLKTFQXGQ-JAIYHHTPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CCC(C(C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)NC2CC[C@H]([C@H](C2)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.